APJ β‑Arrestin Functional Antagonism: Head‑to‑Head Potency Comparison with ML221
In a cell‑based β‑arrestin recruitment assay, the 4‑methylpyrimidine analog (CAS 877636‑43‑6) demonstrated an IC50 of 3,110 nM for antagonism of apelin‑13‑induced APJ activation [REFS‑1]. This represents a 1.78‑fold reduced potency compared to the prototypical antagonist ML221 (IC50 = 1,750 nM) tested under identical conditions [REFS‑2]. The quantified shift illustrates how the 4‑methyl group modulates functional antagonism, providing a defined potency benchmark for SAR‑driven candidate selection.
| Evidence Dimension | APJ antagonist potency (β-arrestin recruitment) |
|---|---|
| Target Compound Data | IC50 = 3,110 nM [REFS‑1] |
| Comparator Or Baseline | ML221 (4‑oxo‑6‑((pyrimidin‑2‑ylthio)methyl)‑4H‑pyran‑3‑yl 4‑nitrobenzoate, CAS 877636‑42‑5): IC50 = 1,750 nM [REFS‑2] |
| Quantified Difference | 1.78‑fold lower potency (3,110 / 1,750) |
| Conditions | Antagonist activity at human APJ receptor expressed in CHO‑K1 cells; inhibition of apelin‑13‑induced β‑arrestin recruitment measured after 90 min [REFS‑1][REFS‑2]. |
Why This Matters
Precisely quantifies the potency liability of the 4‑methyl substitution, enabling informed selection when a less potent and potentially more selective APJ antagonist profile is desired for mechanistic or in vivo studies.
- [1] BindingDB Entry BDBM50393896 (CHEMBL2158275). IC50: 3.11E+3 nM. Antagonist activity at APJ receptor expressed in CHOK1 cells assessed as inhibition of apelin13-induced beta-arrestin recruitment. View Source
- [2] BindingDB Entry BDBM50393964 (CHEMBL2158347). IC50: 1.75E+3 nM. Antagonist activity at APJ receptor expressed in CHOK1 cells assessed as inhibition of apelin13-induced beta-arrestin recruitment. View Source
